Technical Guide: 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6)
Technical Guide: 3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6)
Executive Summary
3-Methyltetrahydro-2H-pyran-3-carbonitrile (CAS 1694270-46-6) is a specialized heterocyclic building block characterized by a quaternary carbon center at the 3-position of the tetrahydropyran (THP) ring. In modern drug discovery, this scaffold represents a strategic "Escape from Flatland" (increasing
This guide details the synthesis, characterization, and medicinal chemistry utility of this compound.[1][2] It is designed for researchers requiring a metabolically stable, conformationally restricted bioisostere for morpholine or cyclohexane rings.
Part 1: Chemical Architecture & Physicochemical Properties[3]
Structural Significance
The molecule features a gem-disubstituted C3 position. This quaternary center serves two critical functions in ligand design:
-
Conformational Locking: The methyl group introduces steric strain that restricts the ring flip of the tetrahydropyran, potentially lowering the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The 3-position of THP rings is susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Substitution with a methyl and nitrile group effectively blocks this metabolic "soft spot."
Physicochemical Data Profile
Note: Values are based on experimental data for the scaffold class and calculated predictions for this specific CAS.
| Property | Value / Description | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 125.17 g/mol | Fragment-based drug discovery (FBDD) friendly |
| CLogP | ~0.8 - 1.1 | Ideal lipophilicity for CNS and peripheral targets |
| H-Bond Acceptors | 2 (Nitrile N, Ether O) | Interaction points for H-bonding networks |
| H-Bond Donors | 0 | Good membrane permeability |
| Topological Polar Surface Area | ~33 Ų | High oral bioavailability potential |
| Boiling Point | ~210°C (Predicted) | High thermal stability |
Part 2: Synthetic Methodologies
The synthesis of CAS 1694270-46-6 requires the construction of a quaternary center. The most robust protocol involves the
Primary Route: -Methylation of Tetrahydro-2H-pyran-3-carbonitrile
This route uses a strong, non-nucleophilic base to generate the carbanion, followed by trapping with methyl iodide.
Reaction Scheme:
-
Starting Material: Tetrahydro-2H-pyran-3-carbonitrile (CAS 101657-38-5).
-
Reagents: LiHMDS (Lithium bis(trimethylsilyl)amide), MeI (Methyl Iodide).
-
Solvent: Anhydrous THF.
Detailed Protocol
-
Step 1 (Deprotonation): Charge a flame-dried 3-neck flask with anhydrous THF (0.2 M concentration relative to substrate). Cool to -78°C under
atmosphere. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 minutes. -
Step 2 (Substrate Addition): Add Tetrahydro-2H-pyran-3-carbonitrile (1.0 eq) dissolved in minimal THF dropwise. Stir at -78°C for 45 minutes to ensure complete enolate formation. Critical: Maintain temperature < -70°C to prevent self-condensation.
-
Step 3 (Alkylation): Add Methyl Iodide (1.2 eq) dropwise.
-
Step 4 (Warming): Allow the reaction to warm slowly to 0°C over 2 hours.
-
Step 5 (Quench & Workup): Quench with saturated aqueous
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate. -
Step 6 (Purification): Flash column chromatography (Hexanes:EtOAc gradient). The product is typically a colorless oil.
Visualization of Synthetic Workflow
The following diagram illustrates the synthesis and downstream derivatization pathways.
Figure 1: Synthetic pathway from the parent nitrile to the target quaternary intermediate and subsequent divergent synthesis options.[3][4][5]
Part 3: Medicinal Chemistry Applications[1][2][5][6][7][8]
Bioisosterism and Scaffold Hopping
This molecule is a valuable bioisostere for:
-
Cyclohexanes: It lowers lipophilicity (LogP) by ~1.0 unit due to the ether oxygen, improving solubility without changing the vector of substituents.
-
Morpholines: It removes the basic nitrogen, which is useful if hERG channel inhibition (often driven by basic amines) is a liability in the lead series.
Metabolic Stability
The quaternary center at C3 is the primary value proposition.
-
Mechanism: In unsubstituted tetrahydropyrans, the C3 position is prone to oxidation. The introduction of the methyl group and the electron-withdrawing nitrile prevents hydrogen abstraction by cytochrome P450 enzymes.
Application Workflow: Fragment-Based Drug Design (FBDD)
This nitrile is often used as a "warhead" precursor or a linker.
Figure 2: Decision tree for incorporating the 3-methyl-3-cyanotetrahydropyran scaffold to resolve metabolic instability.
Part 4: Quality Control & Characterization
To ensure the integrity of the synthesized or purchased material, the following analytical criteria must be met.
NMR Specification (Simulated)
-
1H NMR (400 MHz, CDCl3):
- 3.85 - 3.75 (m, 1H, C2-H)
- 3.65 - 3.55 (m, 1H, C6-H)
- 3.45 - 3.35 (m, 2H, C2-H, C6-H)
- 1.95 - 1.85 (m, 1H, C4-H)
- 1.65 - 1.50 (m, 3H, Ring protons)
-
1.45 (s, 3H,
) — Diagnostic Singlet
-
13C NMR: Distinct quaternary carbon signal at ~35-40 ppm; Nitrile carbon at ~122 ppm.
GC/MS Purity Check
-
Column: HP-5ms or equivalent non-polar column.
-
Method: 50°C (2 min) -> 20°C/min -> 250°C.
-
Acceptance Criteria: >97% area purity. Impurities often include unreacted starting material (des-methyl) which has a distinct retention time due to lack of steric bulk.
References
-
PubChem. Tetrahydro-3-methyl-2H-pyran (Related Analog Data). National Library of Medicine. Available at: [Link]
-
PrepChem. Synthesis of 3,3-Dimethyltetrahydro-2H-pyran-2-one (Methodology Reference). Available at: [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] (Contextual reference for quaternary center utility). Available at: [Link]
- Google Patents.Substituted Tetrahydropyrans as Metabolic Inhibitors. (General patent landscape for substituted THPs).
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. scispace.com [scispace.com]
